molecular formula C18H29N3O4S B5411956 4-[2-(4-ethyl-1-piperazinyl)-2-oxoethoxy]-N-isopropyl-3-methylbenzenesulfonamide

4-[2-(4-ethyl-1-piperazinyl)-2-oxoethoxy]-N-isopropyl-3-methylbenzenesulfonamide

Cat. No. B5411956
M. Wt: 383.5 g/mol
InChI Key: UGACOQAUTQDIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-ethyl-1-piperazinyl)-2-oxoethoxy]-N-isopropyl-3-methylbenzenesulfonamide, commonly known as EPN, is a chemical compound that belongs to the class of sulfonamides. EPN is synthesized by reacting 4-chloro-3-methylbenzenesulfonyl chloride with N-isopropyl-4-ethyl-1,2-diaminopropane in the presence of a base. EPN has been extensively studied for its scientific research applications, and it has shown promising results in various fields.

Mechanism of Action

EPN is an AChE inhibitor, which means that it inhibits the activity of the enzyme acetylcholinesterase. AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in various physiological processes, including muscle contraction, cognition, and memory. By inhibiting AChE, EPN increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
Biochemical and Physiological Effects:
EPN has been shown to have various biochemical and physiological effects. It increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This results in various physiological effects, including increased muscle contraction, improved cognitive function, and enhanced memory. EPN has also been shown to have neuroprotective effects and can protect neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

EPN has several advantages for lab experiments. It is a well-established AChE inhibitor and has been extensively studied for its scientific research applications. EPN is also relatively easy to synthesize and is available in high purity. However, EPN also has some limitations. It is a potent AChE inhibitor and can cause toxicity at high doses. Furthermore, EPN has a relatively short half-life, which limits its use in long-term experiments.

Future Directions

EPN has shown promising results in various fields, and there are several future directions for its use in scientific research. One potential application of EPN is in the treatment of neurodegenerative diseases, such as Alzheimer's disease. EPN has been shown to have neuroprotective effects and can protect neurons from damage caused by oxidative stress. Furthermore, EPN can enhance cholinergic neurotransmission, which is impaired in Alzheimer's disease. Another potential application of EPN is in the development of new drugs that target AChE. EPN can be used as a tool to investigate the mechanism of action of various AChE inhibitors and can help in the development of more potent and selective inhibitors. Overall, EPN has great potential for use in scientific research, and its future applications are promising.
Conclusion:
In conclusion, 4-[2-(4-ethyl-1-piperazinyl)-2-oxoethoxy]-N-isopropyl-3-methylbenzenesulfonamide, or EPN, is a well-established AChE inhibitor that has been extensively studied for its scientific research applications. EPN has several advantages for lab experiments, including its availability in high purity and its relatively easy synthesis method. EPN has shown promising results in various fields, including neuroscience, pharmacology, and toxicology. Its future applications are promising, and it has the potential to be used in the treatment of neurodegenerative diseases and in the development of new drugs that target AChE.

Synthesis Methods

The synthesis of EPN involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with N-isopropyl-4-ethyl-1,2-diaminopropane in the presence of a base. The reaction takes place in anhydrous conditions, and the product is obtained in high yield and purity. The synthesis method of EPN is well-established and has been optimized for large-scale production.

Scientific Research Applications

EPN has been extensively studied for its scientific research applications. It has shown promising results in various fields, including neuroscience, pharmacology, and toxicology. EPN has been used as a tool to study the role of acetylcholinesterase (AChE) in the central nervous system. It has also been used to investigate the mechanism of action of various drugs that target AChE.

properties

IUPAC Name

4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]-3-methyl-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4S/c1-5-20-8-10-21(11-9-20)18(22)13-25-17-7-6-16(12-15(17)4)26(23,24)19-14(2)3/h6-7,12,14,19H,5,8-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGACOQAUTQDIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)COC2=C(C=C(C=C2)S(=O)(=O)NC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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